molecular formula C20H30ClN3OS B12702439 Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride CAS No. 117829-29-5

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride

Cat. No.: B12702439
CAS No.: 117829-29-5
M. Wt: 396.0 g/mol
InChI Key: AKYYOAJNRVZAOE-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride is a complex organic compound that belongs to the class of substituted phenols. This compound is characterized by the presence of bulky tert-butyl groups and a fused heterocyclic ring system containing nitrogen and sulfur atoms. The hydrochloride form indicates that it is a salt, which may enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the phenol derivative, followed by the introduction of tert-butyl groups through Friedel-Crafts alkylation. The heterocyclic ring system can be constructed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The presence of the imidazole and thiadiazine rings suggests potential interactions with enzymes or receptors, possibly affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-
  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1H-imidazol-2-yl)-
  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3,4-thiadiazol-2-yl)-

Uniqueness

The unique combination of the tert-butyl groups and the fused heterocyclic ring system in this compound may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

117829-29-5

Molecular Formula

C20H30ClN3OS

Molecular Weight

396.0 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-methyl-6,7-dihydro-2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C20H29N3OS.ClH/c1-12-16(22-23-9-8-21-18(23)25-12)13-10-14(19(2,3)4)17(24)15(11-13)20(5,6)7;/h10-12,24H,8-9H2,1-7H3;1H

InChI Key

AKYYOAJNRVZAOE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN2CCN=C2S1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C.Cl

Origin of Product

United States

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